ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Overview
Description
Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate is a chemical compound with the molecular formula C₁₇H₁₂F₃NO₃S. It is characterized by the presence of a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties . This compound is part of the phenothiazine family, which is notable for its diverse applications in pharmaceuticals and other industries.
Preparation Methods
The synthesis of ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate typically involves multiple steps, starting with the preparation of the phenothiazine core. This core can be synthesized through the cyclization of appropriate precursors under specific conditions. . The final step involves esterification to form the ethyl oxoacetate moiety.
Chemical Reactions Analysis
Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Scientific Research Applications
Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate can be compared to other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a similar core structure, the presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity . Other similar compounds include trifluoromethyl-substituted phenothiazines and trifluoromethylated aromatic compounds .
Properties
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-2-24-16(23)15(22)21-11-5-3-4-6-13(11)25-14-8-7-10(9-12(14)21)17(18,19)20/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTKJOWLJPIDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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